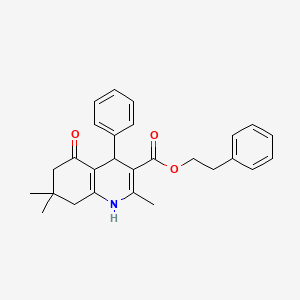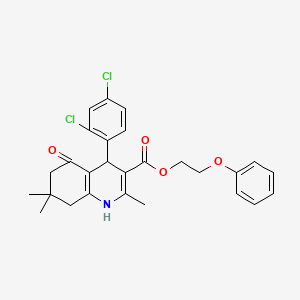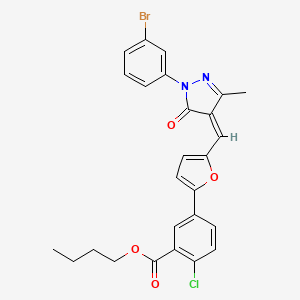![molecular formula C22H26Cl2N2O3S B11693253 2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11693253.png)
2-{[4-(2,4-Dichlorophenoxy)butanoyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2,4-diclorofenoxi)butanoyl]amino}-6-propil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida es un compuesto orgánico complejo con aplicaciones potenciales en diversos campos científicos. Este compuesto se caracteriza por su estructura única, que incluye un grupo diclorofenoxi, un grupo butanoil y un núcleo tetrahidro-1-benzotiofeno. La presencia de estos grupos funcionales contribuye a su diversa reactividad química y potencial actividad biológica.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-{[4-(2,4-diclorofenoxi)butanoyl]amino}-6-propil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida típicamente implica múltiples pasos, comenzando desde precursores fácilmente disponibles. Una ruta sintética común incluye los siguientes pasos:
Formación del ácido diclorofenoxibutanoico: Este paso implica la reacción de 2,4-diclorofenol con ácido butanoico en condiciones ácidas para formar el éster correspondiente.
Amidación: El éster se convierte entonces en la amida correspondiente haciendo reaccionar con una amina, como la propilamina, en condiciones adecuadas.
Ciclización: La amida se cicla con un derivado de tiofeno para formar el núcleo tetrahidro-1-benzotiofeno.
Acoplamiento final: El paso final implica acoplar el núcleo tetrahidro-1-benzotiofeno con la amida diclorofenoxibutanoyl para formar el compuesto objetivo.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética anterior para mejorar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, temperaturas de reacción optimizadas y técnicas de purificación como recristalización y cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-{[4-(2,4-diclorofenoxi)butanoyl]amino}-6-propil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida puede someterse a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los sulfóxidos o sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir los grupos carbonilo en alcoholes o aminas.
Sustitución: El grupo diclorofenoxi puede sufrir reacciones de sustitución nucleófila.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y permanganato de potasio (KMnO₄).
Reducción: Los agentes reductores como hidruro de litio y aluminio (LiAlH₄) o borohidruro de sodio (NaBH₄) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar en condiciones básicas.
Principales Productos
Oxidación: Sulfóxidos o sulfonas.
Reducción: Alcoholes o aminas.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se investiga por su potencial actividad biológica, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se explora como un potencial agente terapéutico debido a su estructura y reactividad únicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-{[4-(2,4-diclorofenoxi)butanoyl]amino}-6-propil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y provocando diversos efectos biológicos. Los objetivos moleculares y las vías exactas implicados dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos Similares
- Propil 2-{[4-(2,4-diclorofenoxi)butanoyl]amino}-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato
- Isopropil 2-{[4-(2,4-diclorofenoxi)butanoyl]amino}-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxilato
Singularidad
La singularidad de 2-{[4-(2,4-diclorofenoxi)butanoyl]amino}-6-propil-4,5,6,7-tetrahidro-1-benzotiofeno-3-carboxamida radica en su combinación específica de grupos funcionales, que confieren una reactividad química distinta y un potencial actividad biológica. Esto lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C22H26Cl2N2O3S |
|---|---|
Peso molecular |
469.4 g/mol |
Nombre IUPAC |
2-[4-(2,4-dichlorophenoxy)butanoylamino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H26Cl2N2O3S/c1-2-4-13-6-8-15-18(11-13)30-22(20(15)21(25)28)26-19(27)5-3-10-29-17-9-7-14(23)12-16(17)24/h7,9,12-13H,2-6,8,10-11H2,1H3,(H2,25,28)(H,26,27) |
Clave InChI |
RLQQLFNJNMIRKP-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCOC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(1-benzyl-1H-indol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693176.png)

![N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693186.png)
![2-{(E)-[2-(1H-benzimidazol-2-yl)hydrazinylidene]methyl}-4-nitrophenol](/img/structure/B11693191.png)



![N'-[(E)-(2-Bromophenyl)methylidene]-3-(1,2-dihydro-5-acenaphthylenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11693213.png)
![3-oxo-N-phenyl-3H-benzo[f]chromene-2-carboxamide](/img/structure/B11693220.png)
![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)


![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)
